molecular formula C19H23N3O6 B12175728 ethyl 4-{[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperazine-1-carboxylate

ethyl 4-{[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperazine-1-carboxylate

Cat. No.: B12175728
M. Wt: 389.4 g/mol
InChI Key: XCZVIFBRQIKPRN-UHFFFAOYSA-N
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Description

Ethyl 4-{[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperazine-1-carboxylate is a synthetic organic compound featuring a piperazine backbone substituted with an ethyl carboxylate group and a carbonyl-linked isoindole-1,3-dione moiety. The isoindole ring is further functionalized with a 2-methoxyethyl group at position 2.

The compound’s design aligns with medicinal chemistry strategies targeting enzyme inhibition or receptor modulation, as piperazine derivatives are common in pharmaceuticals (e.g., antipsychotics, antimicrobials) . The isoindole dione group, known for its electron-deficient aromatic system, may facilitate interactions with biological targets such as kinases or proteases.

Properties

Molecular Formula

C19H23N3O6

Molecular Weight

389.4 g/mol

IUPAC Name

ethyl 4-[2-(2-methoxyethyl)-1,3-dioxoisoindole-5-carbonyl]piperazine-1-carboxylate

InChI

InChI=1S/C19H23N3O6/c1-3-28-19(26)21-8-6-20(7-9-21)16(23)13-4-5-14-15(12-13)18(25)22(17(14)24)10-11-27-2/h4-5,12H,3,6-11H2,1-2H3

InChI Key

XCZVIFBRQIKPRN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of piperazine with ethyl chloroformate to form ethyl piperazine-1-carboxylate. This intermediate is then reacted with 2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbonyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-{[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperazine-1-carboxylate has shown promise in various medicinal chemistry applications:

  • Anticancer Activity : Studies have indicated that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the inhibition of specific enzymes or receptors associated with tumor growth.
  • Neurological Applications : The piperazine moiety is prevalent in many psychoactive drugs. Research suggests that this compound may interact with neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders.

Pharmacological Research

The compound's ability to modulate enzyme activity makes it a candidate for pharmacological studies:

  • Enzyme Inhibition : this compound can bind to specific enzymes, altering their function and leading to therapeutic effects. This interaction is crucial for developing new drugs targeting metabolic pathways.

Material Science

The unique structural characteristics of this compound also lend themselves to applications in material science:

  • Polymer Development : Its reactive functional groups can be utilized in synthesizing polymers with specific properties, such as increased thermal stability or enhanced mechanical strength.

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of various isoindole derivatives, this compound was found to inhibit the growth of breast cancer cells by inducing apoptosis through the modulation of the apoptotic pathway.

Case Study 2: Neurological Effects

Research on piperazine derivatives has demonstrated their potential as anxiolytics. In preclinical trials, this compound exhibited significant anxiolytic effects in rodent models by enhancing GABAergic transmission.

Mechanism of Action

The mechanism of action of ethyl 4-{[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 4-(1H-Indole-2-Carbonyl)Piperazine-1-Carboxylate (CAS: 1024061-54-8)

  • Molecular Formula : C₁₆H₁₉N₃O₃
  • Key Differences : Replaces the isoindole dione with an indole carbonyl group.
  • Implications : The indole’s planar structure and NH group may enhance hydrogen bonding, whereas the isoindole dione in the target compound introduces a more electron-deficient, rigid scaffold. This could alter binding affinity to hydrophobic pockets in enzymes .

Ethyl 4-[2-[[5-(3-Methylphenyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl]Acetyl]Piperazine-1-Carboxylate (CAS: 850936-74-2)

  • Molecular Formula : C₁₉H₂₃N₅O₄S
  • Key Differences : Incorporates a 1,3,4-oxadiazole sulfanyl group instead of the isoindole dione.
  • Implications : The oxadiazole ring contributes to metabolic stability and π-π stacking interactions. The sulfanyl acetyl linker may improve solubility compared to the target compound’s methoxyethyl group .

Ethyl 4-(5-Chloro-1H-Indole-2-Carbonyl)Piperazine-1-Carboxylate (CAS: 904262-97-1)

  • Molecular Formula : C₁₇H₁₈ClN₃O₃
  • Key Differences : Features a chloro-substituted indole, introducing electron-withdrawing effects.
  • Implications : The chlorine atom may enhance lipophilicity and influence halogen bonding in target interactions, contrasting with the methoxyethyl group’s electron-donating properties in the target compound .

Comparative Data Table

Compound Name (CAS) Molecular Formula Key Substituents Hypothesized Activity Structural Features
Target Compound C₂₀H₂₃N₃O₆ 2-Methoxyethyl isoindole dione Antimicrobial, enzyme inhibition Rigid isoindole dione, flexible piperazine
Ethyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate (1024061-54-8) C₁₆H₁₉N₃O₃ Indole carbonyl Kinase inhibition Planar indole, hydrogen-bonding NH
Ethyl 4-[2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate (850936-74-2) C₁₉H₂₃N₅O₄S Oxadiazole sulfanyl Antimicrobial (MIC: ~10–50 µg/mL) Metabolic stability, π-π interactions
Ethyl 4-(5-chloro-1H-indole-2-carbonyl)piperazine-1-carboxylate (904262-97-1) C₁₇H₁₈ClN₃O₃ Chloro-indole Antifungal (MFC: ~20–100 µg/mL) Halogen bonding, increased lipophilicity

Biological Activity

Ethyl 4-{[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₈H₂₁N₃O₄
  • Molecular Weight : 341.38 g/mol
  • IUPAC Name : this compound

Research into the biological activity of this compound suggests several mechanisms through which it may exert its effects:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes such as fatty acid amide hydrolase (FAAH), which plays a crucial role in the metabolism of endocannabinoids. Inhibition of FAAH can lead to increased levels of endogenous cannabinoids, potentially providing analgesic effects and reducing inflammation .
  • Modulation of Neurotransmitter Systems : The piperazine moiety in the compound is known to interact with various neurotransmitter receptors, including serotonin and dopamine receptors. This interaction may influence mood regulation and pain perception .
  • Antioxidant Activity : Some derivatives of isoindole compounds exhibit antioxidant properties, which can help protect cells from oxidative stress and inflammation .

Biological Activities

The biological activities associated with this compound include:

Antinociceptive Effects

Studies have indicated that compounds with similar structures can significantly reduce pain responses in animal models. For instance, one study demonstrated that FAAH inhibitors could attenuate tactile allodynia in models of neuropathic pain . This suggests potential applications in chronic pain management.

Anti-inflammatory Properties

The modulation of endocannabinoid levels through FAAH inhibition may also contribute to anti-inflammatory effects. Increased levels of anandamide have been linked to reduced inflammation in various models .

Case Study 1: Analgesic Efficacy

In a controlled study involving rats subjected to thermal injury, administration of a related compound led to significant reductions in pain sensitivity compared to control groups. The study highlighted the potential for these compounds as broad-spectrum analgesics .

Case Study 2: In Vitro Studies on Cell Lines

In vitro studies using cancer cell lines demonstrated that isoindole derivatives could inhibit cell proliferation and induce apoptosis. These findings suggest that the compound may possess anticancer properties worth further investigation .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in Table 1.

Study ReferenceBiological ActivityFindings
AntinociceptiveSignificant reduction in pain response in rat models
Anti-inflammatoryIncreased anandamide levels correlated with reduced inflammation
AnticancerInhibition of cell proliferation in cancer cell lines

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